molecular formula C6H12O B045976 Hexanal CAS No. 66-25-1

Hexanal

Cat. No.: B045976
CAS No.: 66-25-1
M. Wt: 100.16 g/mol
InChI Key: JARKCYVAAOWBJS-UHFFFAOYSA-N
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Description

Hexanal (C₆H₁₂O), also known as caproaldehyde, is a six-carbon alkylaldehyde with a molecular weight of 100.161 g/mol. It has a melting point of 20°C and a boiling point of 130–131°C, with a heat capacity of 210.4 J mol⁻¹ K⁻¹ at 28.5 K . This compound is naturally synthesized in plants via the lipoxygenase pathway during tissue disruption, contributing to its characteristic "freshly cut grass" aroma at low concentrations . It is a key volatile organic compound (VOC) in food systems, influencing flavor profiles and serving as a marker for lipid oxidation. This compound concentrations above 5 mg/kg in baked goods correlate with rancid odors, making it a critical indicator of food spoilage .

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexanal can be synthesized through the oxidation of hexanol. This process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions .

Industrial Production Methods: Commercially, this compound is produced primarily through the hydroformylation of 1-pentene. This method involves the reaction of 1-pentene with carbon monoxide and hydrogen in the presence of a rhodium or cobalt catalyst to form this compound . This process is efficient and widely used in the industry.

Chemical Reactions Analysis

Types of Reactions: Hexanal, being an aldehyde, undergoes several types of chemical reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, nitric acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Nucleophilic Addition: Grignard reagents.

Major Products Formed:

    Oxidation: Hexanoic acid.

    Reduction: Hexanol.

    Nucleophilic Addition: Secondary alcohols.

Scientific Research Applications

Food Preservation and Postharvest Treatment

Hexanal as a Postharvest Treatment:
this compound has been extensively studied for its efficacy in extending the shelf life of various fruits. Research indicates that this compound application can delay ripening and senescence in fruits such as mangoes, bananas, apples, and persimmons.

  • Mangoes: A study demonstrated that mangoes treated with this compound at concentrations of 1600 µM and 2000 µM exhibited significantly reduced decay incidence (1.29% after 28 days) compared to untreated controls (53.71%) . The physiological weight loss was also minimized in treated fruits, suggesting enhanced storage quality.
  • Bananas: this compound treatment has been shown to inhibit phospholipase D (PLD) activity, a key enzyme involved in fruit ripening. This inhibition resulted in improved shelf life and quality of bananas during storage .
  • Persimmons: In another study, this compound at concentrations of 0.04% and 0.08% effectively increased the storage period of 'MKÜ Harbiye' persimmons up to 120 days under controlled conditions . Treated fruits displayed lower microbial growth and improved firmness compared to controls.

Table 1: Effects of this compound on Various Fruits

FruitConcentration (µM)Shelf Life ExtensionDecay Incidence (%)Physiological Weight Loss (%)
Mango1600 - 2000Up to 28 days1.295.14
BananaVariesEnhancedNot specifiedSignificant reduction
Persimmon0.04 - 0.08%Up to 120 daysLower than controlLower than control

Agricultural Applications

Enhancing Crop Quality:
this compound has been utilized as a pre-harvest spray to enhance the quality of crops by delaying ripening processes and reducing susceptibility to diseases.

  • Strawberries and Tomatoes: Studies have shown that this compound formulations can improve the biochemical properties of strawberries and tomatoes, such as firmness and acidity levels, while increasing beneficial compounds like anthocyanins .
  • Disease Resistance: this compound treatment has been linked to reduced postharvest disease incidence in various fruits by maintaining membrane integrity and reducing oxidative damage .

Environmental Applications

Volatile Organic Compound Studies:
this compound is also studied as a volatile organic compound (VOC) emitted from various sources, including indoor environments. Its presence can indicate air quality issues.

  • Indoor Air Quality: Research indicates that this compound concentrations can serve as indicators of indoor air quality, with median concentrations reported at around 10.9 µg m−3 in urban areas . Understanding these emissions is critical for assessing health impacts associated with indoor air pollution.

Case Studies

Case Study: this compound Treatment in Bananas
A study conducted in Kenya assessed the effectiveness of this compound applied as a pre-harvest spray on bananas (Musa acuminata). The results indicated that this compound significantly improved shelf life by reducing PLD activity and enhancing the expression of calmodulin, which plays a crucial role in calcium signaling during stress responses .

Case Study: this compound Application on Persimmons
In a controlled storage experiment with 'MKÜ Harbiye' persimmons, this compound treatments resulted in delayed senescence characterized by greener peels and higher firmness levels compared to untreated fruits. The treatments also reduced weight loss and microbial growth significantly .

Comparison with Similar Compounds

Chemical and Physical Properties

Hexanal belongs to the aldehyde family, sharing structural similarities with other short- to medium-chain aldehydes. Key comparisons include:

Compound Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Odor Threshold (μg/L) Common Sources
This compound C₆H₁₂O 100.16 130–131 4.5–50 (orthonasal) Plants, meat, fish, tea
Pentanal C₅H₁₀O 86.13 103 ~30–100 Oxidized oils, dairy
Heptanal C₇H₁₄O 114.19 155 ~5–15 Citrus, cheese
Octanal C₈H₁₆O 128.21 171 ~0.1–1 Citrus, fragrances
(E)-2-Hexenal C₆H₁₀O 98.14 150 ~0.1–5 Green leaves, fruits

Key Findings :

  • This compound’s boiling point is intermediate between pentanal and heptanal, reflecting its balance of volatility and stability.
  • Its odor threshold is higher than (E)-2-hexenal but lower than pentanal, making it more perceptible in complex matrices like tea and meat .

Role in Food Systems and Lipid Oxidation

This compound is a secondary oxidation product of linoleic acid, often exceeding concentrations of 1,000 μg/L in foods like winter melon juice and duck meat . Unlike peroxide value, this compound levels directly correlate with sensory rancidity. For example, in bakery products, this compound >5 mg/kg produces rancid odors, whereas pentanal and heptanal contribute less significantly .

Comparative Stability :

  • This compound degrades rapidly at 22°C, forming hexanoic acid, whereas longer-chain aldehydes like octanal are more stable .
  • In sunflower seed oil, this compound accumulation under light and heat is higher than (E)-2-heptenal, highlighting its sensitivity to oxidation .

Volatile Detection and Sensor Interference

This compound’s detection in gas sensors is influenced by coexisting compounds. For instance:

  • In mixtures with 1-pentanol, this compound detection is suppressed at low alcohol concentrations but dominates at 50 ppm .
  • Ternary mixtures (this compound/1-octen-3-ol/others) reduce sensor sensitivity by 50%, unlike binary aldehyde-alcohol systems .

Contrast with Similar Aldehydes :

  • Heptanal and pentanal show weaker interactions with ion-exchange membranes compared to this compound, likely due to their lower abundance in food matrices .

Functional Roles in Plant and Animal Systems

  • Plants: this compound is a key VOC in honeysuckle and bottle gourd, alongside D-limonene and nonanal, influencing aroma profiles .
  • Animals: In raw duck and chicken meat, this compound constitutes 39–40% of total VOCs, far exceeding nonanal and octanal .

Biological Activity

Hexanal, a six-carbon aldehyde, is a compound of significant interest due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and applications in agriculture and food preservation, supported by data tables and relevant case studies.

This compound is primarily derived from the oxidation of linoleic acid through the lipoxygenase (LOX) and hydroperoxide lyase (HPL) metabolic pathways. The enzymatic conversion involves several key enzymes:

  • Lipoxygenase (LOX) : Catalyzes the oxidation of linoleic acid to hydroperoxides.
  • Hydroperoxide Lyase (HPL) : Converts hydroperoxides into this compound and other aldehydes.

The biosynthetic pathway can be summarized as follows:

Linoleic AcidLOX13 HydroperoxideHPLThis compound\text{Linoleic Acid}\xrightarrow{\text{LOX}}\text{13 Hydroperoxide}\xrightarrow{\text{HPL}}\text{this compound}

1. Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that this compound vapor can inhibit the growth of fungi such as Botrytis cinerea and Penicillium expansum. A study demonstrated that this compound fumigation significantly reduced blue mold decay in stored pears:

Concentration (ppm)Fungal Growth Inhibition (%)
20030
40055
60080

In another experiment, this compound vapor at concentrations between 600 to 1200 ppm completely inhibited the mycelial growth of Colletotrichum gloeosporioides and Lasiodiplodia theobromae, reducing disease incidence in bananas by up to 80% .

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which contribute to its ability to enhance the shelf-life of fruits. Its application leads to reduced lipid peroxidation and preservation of fruit quality during storage. A study reported that this compound treatment increased antioxidant enzyme activities in treated fruits:

EnzymeActivity Increase (%)
Peroxidase25
Polyphenol Oxidase30
Phenylalanine Ammonia-Lyase20

These enzymes play crucial roles in mitigating oxidative stress within plant tissues .

3. Induced Resistance Mechanisms

This compound treatment has been linked to the induction of defense mechanisms in fruits. For instance, exposure to this compound vapor led to:

  • Increased cell wall thickening, making it more difficult for pathogens to penetrate.
  • Enhanced activity of defense-related proteins such as peroxidases and glucanases, which are vital for plant defense responses .

Case Study: this compound in Postharvest Technology

A comprehensive study evaluated the effects of this compound on postharvest decay in apples and pears. The findings indicated that this compound treatment resulted in a significant reduction in fungal infections when applied before storage:

  • Apples : this compound reduced blue mold decay from 10% (control) to just 1% in treated samples after four months.
  • Pears : A combination treatment with cyprodinil followed by this compound fumigation yielded the highest number of mold-free fruits .

This research underscores this compound's potential as a natural preservative in agricultural practices.

Q & A

Basic Research Questions

Q. What experimental designs are optimal for evaluating hexanal’s efficacy in prolonging fruit shelf life?

  • Methodology : Use a Factorial Completely Randomized Design (FCRD) to test variables like this compound concentration (e.g., 600–1600 ppm), exposure time (1–5 hours), and fruit type. Measure outcomes such as firmness (penetrometry), respiration rate (gas chromatography), and total soluble solids (TSS) via refractometry. Statistical validation with ANOVA is critical to isolate treatment effects .
  • Key Parameters : Shelf life extension correlates with reduced PLD enzyme activity, delayed starch-to-sugar conversion, and suppressed microbial growth. For bananas, 1200 ppm this compound vapor for 2 hours extended shelf life to 18 days at 27°C .

Q. What standardized protocols exist for quantifying this compound as a lipid oxidation marker?

  • Methodology : Employ dynamic headspace sampling coupled with gas chromatography-mass spectrometry (GC-MS). Optimize parameters: purge gas flow (300 mL/min), Tenax TA sorbent, and cooled injection systems (−60°C) to enhance sensitivity. Calibration ranges (5.1–500 ng/g) and recovery rates (>97%) ensure reproducibility .
  • Validation : this compound levels correlate with peroxide values and sensory scores in oxidized oils (r² = 0.9999). Limit of detection (LOD) and quantification (LOQ) are 3.3 ng/mL and 9.8 ng/mL, respectively .

Q. How can researchers assess this compound’s antifungal activity against postharvest pathogens?

  • Methodology : Inoculate fungal spores (e.g., Aspergillus flavus) on agar plates or fruit surfaces. Apply this compound vapor (120–150 ppm) and monitor apoptotic markers: reactive oxygen species (ROS) production (fluorometry), mitochondrial membrane potential (JC-1 staining), and DNA fragmentation (gel electrophoresis). Transcriptomic analysis (RNA-seq) identifies downregulated genes in membrane integrity and energy metabolism .

Advanced Research Questions

Q. What molecular mechanisms underlie this compound’s inhibition of phospholipase D (PLD) in fruit ripening?

  • Hypothesis : this compound binds to PLD’s active site, disrupting membrane lipid catabolism.
  • Methodology : Use qRT-PCR to quantify PLD gene expression in treated vs. control fruit. Pair with X-ray crystallography to resolve this compound-PLD binding interactions. Evidence suggests this compound reduces PLD activity by 40–60%, delaying ethylene synthesis and cell wall degradation .

Q. How can contradictory results in this compound’s behavioral effects (e.g., trust studies) be resolved?

  • Analysis : In studies where this compound masked by eugenol showed no significant impact on trust (β = 0.05, p = 0.80), Bayesian analysis supported null hypotheses. Confounding factors (odorant masking, inter-individual olfactory sensitivity) necessitate controlled neuroimaging (fMRI) to map odorant-receptor interactions .

Q. What models predict this compound emissions from biomaterials in environmental chemistry?

  • Methodology : For materials like oriented strand board (OSB), use nonlinear emission models accounting for polar compound sorption asymmetry. Parameters include partition coefficients (Kₘₐ) and diffusion rates. This compound desorption from OSB is 30% slower than styrene from polystyrene, requiring humidity-adjusted simulations .

Q. Do synergistic effects enhance this compound’s antimicrobial efficacy in food systems?

  • Findings : this compound (150 ppm) combined with (E)-2-hexenal (20 ppm) reduced Listeria monocytogenes by 3-log CFU/g in apple slices. Mechanism: Disruption of cell membrane integrity via aldehyde group interactions. Experimental validation requires isobolographic analysis to quantify synergy indices .

Properties

IUPAC Name

hexanal
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InChI

InChI=1S/C6H12O/c1-2-3-4-5-6-7/h6H,2-5H2,1H3
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InChI Key

JARKCYVAAOWBJS-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC=O
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Molecular Formula

C6H12O
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DSSTOX Substance ID

DTXSID2021604
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Molecular Weight

100.16 g/mol
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Physical Description

Hexaldehyde appears as a clear colorless liquid with a pungent odor. Flash point 90 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Colorless liquid; [Hawley] Clear colorless liquid with an unpleasant odor; [MSDSonline], almost colourless liquid/fatty-green, grassy odour
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Boiling Point

262 °F at 760 mmHg (USCG, 1999), 129.6 °C, 130.00 to 131.00 °C. @ 760.00 mm Hg
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Flash Point

90 °F (USCG, 1999), 25 °C (77 °F) - closed cup, 90 °F (32 °C) Open cup
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Solubility

In water, 5.64X10+3 mg/L at 30 °C, In water, 0.6 wt% (6000 mg/L) at 20 °C, Very soluble in ethanol, ethyl ether; soluble in acetone, benzene, Miscible with alcohol, propylene glycol and most fixed oils, 5.64 mg/mL at 30 °C, very slightly soluble in water; miscible with alcohol, propylene glycol, most fixed oils
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Density

0.83 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8335 g/cu cm at 20 °C, Bulk density = 6.9 wt/gal at 20 °C, 0.808-0.817
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Vapor Density

3.45 (Air = 1)
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Vapor Pressure

11.3 [mmHg], Vapor pressure = 10.5 mm Hg at 20 °C, 11.3 mm Hg at 25 °C
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Mechanism of Action

Inhibition of intercellular communication is an important feature in the tumor promotion phase of a multistage carcinogenesis model. In atherosclerosis inhibition of cell-cell communication by atherogenic compounds, e.g., low density lipoproteins (LDL), also seems to be important. For testing atherogenic compounds we used an atherosclerosis relevant cell type, namely human smooth muscle cells. In order to investigate which part of the LDL particle would be involved in inhibition of metabolic co-operation between human smooth muscle cells in culture ... several fatty acids and their breakdown products /were tested/, namely aldehydes. Unsaturated C-18 fatty acids markedly influenced gap-junctional intercellular communication (GJIC), whereas saturated (C18:0, C16:0) and unsaturated fatty acids with > 20 carbon atoms did not inhibit GJIC. In the case of oleic and elaidic acid, orientation seemed important; however, after exposure to palmitoleic and palmitelaidic acid no differences were found. The most potent inhibitor of GJIC was linoleic acid, which inhibited GJIC by 75%. No correlation was found between degrees of unsaturation and ability to inhibit GJIC. Of the tested aldehydes, hexanal, propanal, butanal and 4-hydroxynonenal did significantly inhibit GJIC, while pentanal had no effect. Since modification of LDL was shown to be important in order for LDL to inhibit GJIC, these results show that fatty acids and their oxidative breakdown products may be of importance for the inhibition of GJIC by LDL.
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Color/Form

Colorless liquid

CAS No.

66-25-1
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Melting Point

-58.2 °C, Heat of Fusion at Melting Point = 1.89X10+7 J/kmol, -56 °C
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Record name Hexanal
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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